N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The chlorofluorobenzyl and morpholinosulfonylpyridinyl groups are then attached through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
- N-(4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
- N-(2-chloro-4-fluorobenzyl)-1-(pyridin-2-yl)piperidine-4-carboxamide
Uniqueness
N-(2-chloro-4-fluorobenzyl)-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is unique due to the presence of both chlorofluorobenzyl and morpholinosulfonylpyridinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN4O4S/c23-19-14-18(24)4-3-17(19)15-26-22(29)16-5-8-27(9-6-16)21-20(2-1-7-25-21)33(30,31)28-10-12-32-13-11-28/h1-4,7,14,16H,5-6,8-13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGGYYJACPTWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)Cl)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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